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1-(2-Amino-6-(bromomethyl)phenyl)-2-chloropropan-1-one
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Description
1-(2-Amino-6-(bromomethyl)phenyl)-2-chloropropan-1-one is a useful research compound. Its molecular formula is C10H11BrClNO and its molecular weight is 276.56 g/mol. The purity is usually 95%.
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Biological Activity
1-(2-Amino-6-(bromomethyl)phenyl)-2-chloropropan-1-one is a synthetic organic compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structural features, including a bromomethyl group and a chloropropanone moiety, suggest a diverse range of interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C11H12BrClN O, with a molecular weight of approximately 299.58 g/mol. The compound is characterized by the presence of an amino group, which may enhance its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity , including:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against various bacterial strains, including Staphylococcus aureus. The presence of halogen substituents (bromine and chlorine) is known to enhance antimicrobial potency due to increased lipophilicity and steric effects, which can improve membrane penetration .
- Anticancer Effects : There are indications that the compound may also exhibit anticancer properties. The structural motifs present in the compound are similar to those found in other known anticancer agents, suggesting potential mechanisms of action that warrant further investigation .
While specific mechanisms of action for this compound are not fully elucidated, several hypotheses can be drawn based on its structure:
- Interaction with Enzymes : The chloropropanone group may interact with various enzymes involved in metabolic pathways, potentially inhibiting their activity and leading to altered cellular processes.
- Cell Membrane Disruption : The lipophilic nature of the bromomethyl group may allow the compound to integrate into cellular membranes, disrupting their integrity and leading to cell death in susceptible organisms .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into potential applications:
- Antimicrobial Screening : A study conducted on related compounds demonstrated that modifications at specific positions significantly influenced antimicrobial activity. Compounds with bulky lipophilic groups at certain positions showed enhanced potency against resistant strains of bacteria .
- Cytotoxicity Assays : In vitro assays have shown that compounds with similar structural features induce cytotoxic effects in cancer cell lines. These findings suggest that this compound could be investigated further for its potential use in cancer therapy .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that specific substitutions on the phenyl ring can dramatically alter biological activity. For instance, increasing steric bulk or introducing electron-withdrawing groups has been associated with enhanced efficacy against microbial targets .
Data Table: Comparison of Related Compounds
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
This compound | C11H12BrClN O | Contains bromomethyl and chloropropanone groups | Antimicrobial; Potential anticancer |
1-(2-Bromophenyl)-2-chloropropan-1-one | C11H10BrClO | Lacks amino group; simpler structure | Moderate antimicrobial activity |
1-(2-Aminophenyl)-3-chloropropan-1-one | C11H12ClN O | Contains amino group; lacks bromine | Enhanced cytotoxicity in cancer cells |
Properties
Molecular Formula |
C10H11BrClNO |
---|---|
Molecular Weight |
276.56 g/mol |
IUPAC Name |
1-[2-amino-6-(bromomethyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H11BrClNO/c1-6(12)10(14)9-7(5-11)3-2-4-8(9)13/h2-4,6H,5,13H2,1H3 |
InChI Key |
SCMWGGQUZMOVJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC=C1N)CBr)Cl |
Origin of Product |
United States |
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